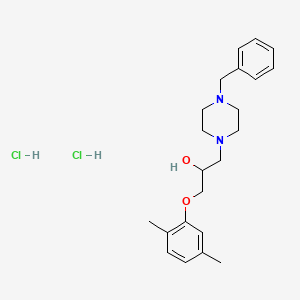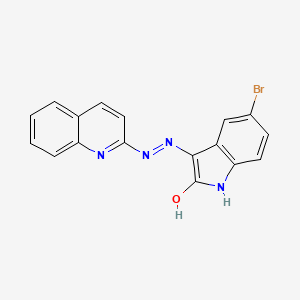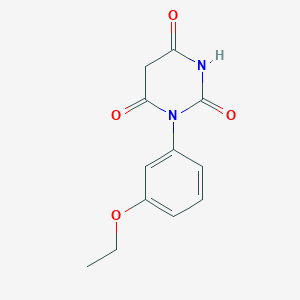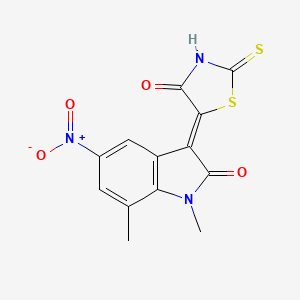![molecular formula C25H24O4 B4948600 (4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4948600.png)
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone selectively blocks the mGluR5 receptor, which is involved in various physiological processes, including learning and memory, anxiety, and addiction. By blocking this receptor, this compound reduces the activity of glutamate, a neurotransmitter that is overactive in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. It has also been investigated as a potential treatment for neuropathic pain and epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone is a selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in clinical applications.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of (4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone in various neurological and psychiatric disorders. Future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound, as well as investigating its potential side effects and drug interactions. Additionally, the role of the mGluR5 receptor in various physiological processes should be further elucidated to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone can be synthesized by reacting 4-bromophenol with 2-(2-methoxyphenoxy)ethyl bromide in the presence of potassium carbonate to obtain 2-(2-methoxyphenoxy)ethyl 4-bromophenyl ether. This intermediate is then reacted with 1-propen-1-ol in the presence of sodium hydride to obtain 2-(2-methoxy-4-(1-propen-1-yl)phenoxy)ethyl 4-bromophenyl ether. Finally, this compound is reacted with benzoyl chloride in the presence of aluminum chloride to obtain this compound.
Scientific Research Applications
(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. This compound has also been investigated as a potential treatment for neuropathic pain and epilepsy.
Properties
IUPAC Name |
[4-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c1-3-7-19-10-15-23(24(18-19)27-2)29-17-16-28-22-13-11-21(12-14-22)25(26)20-8-5-4-6-9-20/h3-15,18H,16-17H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUGXEGHPOJGMT-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)



![1-benzyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948561.png)
![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
methyl]amine](/img/structure/B4948574.png)


![4-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B4948585.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4948603.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B4948612.png)
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)
